Methyl-4-methyl-2-(methylthio)pyrimidin-5-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

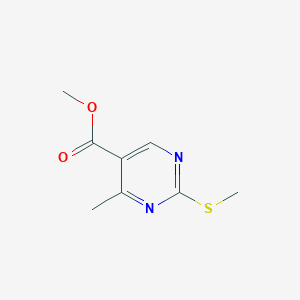

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Wissenschaftliche Forschungsanwendungen

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Material Science: It is employed in the development of novel materials with specific electronic and optical properties.

Wirkmechanismus

Target of Action

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, also known as methyl 4-methyl-2-(methylsulfanyl)-5-pyrimidinecarboxylate, is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity It’s suggested that pyrimidine derivatives have potential neuroprotective and anti-neuroinflammatory properties .

Mode of Action

It’s suggested that pyrimidine derivatives can exhibit neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also show promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

It’s suggested that the possible mechanism of action was observed through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

The molecular results revealed that pyrimidine derivatives have promising neuroprotective and anti-inflammatory properties . They exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methylthio group can be displaced by nucleophiles such as cyanide ions.

Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Cyanide ions in the presence of a suitable solvent.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: 4-cyano-2-methylthiopyrimidine derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives of the ester group.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate

- Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

- 4-Chloro-2-methylthiopyrimidine

Uniqueness

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio group and ester functionality make it a versatile intermediate for various synthetic applications, distinguishing it from other pyrimidine derivatives .

Biologische Aktivität

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is characterized by the following structural features:

- Pyrimidine Ring : A six-membered aromatic ring containing nitrogen atoms.

- Methylthio Group : A sulfur-containing functional group that enhances the compound's reactivity and biological activity.

- Carboxylate Group : Contributes to the compound's solubility and interaction with biological targets.

Biological Activity Overview

The compound exhibits various biological activities, including:

- Antiviral Activity : Studies indicate that it has antiviral properties against viruses such as human cytomegalovirus (HCMV) and hepatitis C virus (HCV) .

- Anti-inflammatory Effects : It inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated microglia, suggesting potential applications in treating inflammatory conditions .

- Antitumor Activity : Research indicates that methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate can induce apoptosis in cancer cell lines, showcasing its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It inhibits cAMP-phosphodiesterase, thereby affecting intracellular signaling pathways related to cell proliferation and apoptosis .

- Cell Signaling Modulation : The compound influences gene expression and cellular metabolism, which are crucial for maintaining cellular homeostasis .

- Transport and Distribution : Specific transporters mediate the localization of this compound within cells, affecting its bioavailability and efficacy .

Case Studies

-

Inflammation Model :

- In vitro studies demonstrated that methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate significantly reduced pro-inflammatory cytokines in microglial cells exposed to LPS.

- IC50 values for NO production inhibition were observed at concentrations around 10 µM.

- Antitumor Activity :

-

Antiviral Efficacy :

- The compound displayed antiviral activity against HCV with an IC50 value of 5.4 µM, highlighting its potential application in antiviral drug development .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

methyl 4-methyl-2-methylsulfanylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-5-6(7(11)12-2)4-9-8(10-5)13-3/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLGXWUCKHXDGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)OC)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391639 |

Source

|

| Record name | Methyl 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166392-24-1 |

Source

|

| Record name | Methyl 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.